molecular formula C11H14O4S B3368549 (R)-4-Tosyloxy-1,2-epoxybutane CAS No. 213262-97-6

(R)-4-Tosyloxy-1,2-epoxybutane

Cat. No.: B3368549
CAS No.: 213262-97-6
M. Wt: 242.29 g/mol
InChI Key: OOCUYWYPDMKZOQ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-Tosyloxy-1,2-epoxybutane is an organic compound that features both an epoxide and a tosylate functional group. The compound is of significant interest in organic synthesis due to its reactivity and utility in forming various chemical products. The presence of the tosylate group makes it a good leaving group, facilitating nucleophilic substitution reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Tosyloxy-1,2-epoxybutane typically involves the following steps:

    Epoxidation: Starting from ®-but-3-en-1-ol, the compound is first converted to ®-but-3-en-1-ol epoxide using a peracid such as m-chloroperoxybenzoic acid (mCPBA) under mild conditions.

    Tosylation: The resulting epoxide is then treated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine to yield ®-4-Tosyloxy-1,2-epoxybutane.

Industrial Production Methods: Industrial production of ®-4-Tosyloxy-1,2-epoxybutane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Types of Reactions:

    Nucleophilic Substitution: The tosylate group in ®-4-Tosyloxy-1,2-epoxybutane is a good leaving group, making the compound highly reactive towards nucleophiles. Common nucleophiles include amines, thiols, and alkoxides.

    Ring-Opening Reactions: The epoxide ring can be opened under acidic or basic conditions, leading to the formation of various diols or other functionalized products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Ring-Opening Reactions: Acidic conditions may involve the use of hydrochloric acid or sulfuric acid, while basic conditions may use sodium hydroxide or potassium tert-butoxide.

Major Products:

    Nucleophilic Substitution: Products include azido alcohols, cyano alcohols, and methoxy alcohols.

    Ring-Opening Reactions: Products include diols and other functionalized alcohols.

Scientific Research Applications

®-4-Tosyloxy-1,2-epoxybutane is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It is explored for its potential in drug development, particularly in the synthesis of chiral drugs.

    Industry: The compound is used in the production of polymers and as a cross-linking agent in material science.

Mechanism of Action

The mechanism of action of ®-4-Tosyloxy-1,2-epoxybutane involves its reactivity as an electrophile due to the presence of the tosylate group. The compound undergoes nucleophilic attack, leading to the formation of various products. The epoxide ring can also be opened, resulting in the formation of diols or other functionalized compounds. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

    (S)-4-Tosyloxy-1,2-epoxybutane: The enantiomer of ®-4-Tosyloxy-1,2-epoxybutane, with similar reactivity but different stereochemistry.

    4-Tosyloxy-1,2-epoxybutane: The racemic mixture of both enantiomers.

    4-Mesyloxy-1,2-epoxybutane: Similar structure but with a mesylate group instead of a tosylate group.

Uniqueness: ®-4-Tosyloxy-1,2-epoxybutane is unique due to its specific stereochemistry, which can influence the outcome of reactions and the properties of the resulting products. The presence of the tosylate group also makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-[(2R)-oxiran-2-yl]ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-7-6-10-8-14-10/h2-5,10H,6-8H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCUYWYPDMKZOQ-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC[C@@H]2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472230
Record name 2-[(2R)-Oxiran-2-yl]ethyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213262-97-6
Record name 2-[(2R)-Oxiran-2-yl]ethyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4-Tosyloxy-1,2-epoxybutane
Reactant of Route 2
Reactant of Route 2
(R)-4-Tosyloxy-1,2-epoxybutane
Reactant of Route 3
Reactant of Route 3
(R)-4-Tosyloxy-1,2-epoxybutane
Reactant of Route 4
Reactant of Route 4
(R)-4-Tosyloxy-1,2-epoxybutane
Reactant of Route 5
Reactant of Route 5
(R)-4-Tosyloxy-1,2-epoxybutane
Reactant of Route 6
Reactant of Route 6
(R)-4-Tosyloxy-1,2-epoxybutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.